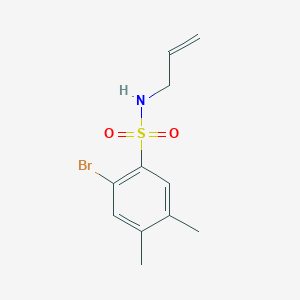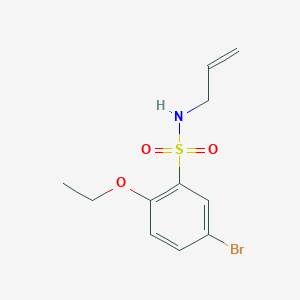
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine, also known as BBMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. BBMP is a piperazine derivative that contains a bromobenzoyl group and a 2-methylphenyl group.
科学的研究の応用
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine has been studied extensively for its potential applications in the development of new drugs. It has been found to have antipsychotic, antidepressant, and anticonvulsant properties. This compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
作用機序
1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine acts as a modulator of neurotransmitter activity in the brain. It has been shown to bind to various receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. This compound also inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the brain. This mechanism of action is similar to that of many commonly used antidepressant and antipsychotic drugs.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound also increases the levels of GABA, an inhibitory neurotransmitter that has a calming effect on the brain. These effects contribute to its anxiolytic and antidepressant properties.
実験室実験の利点と制限
One of the main advantages of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for the study of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine. One area of research is the development of new drugs based on this compound. This compound has been shown to have promising antipsychotic and antidepressant properties, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the mechanism of action of this compound. Understanding how this compound modulates neurotransmitter activity in the brain may lead to new insights into the underlying causes of mental illness. Finally, the study of this compound may also lead to the development of new treatments for anxiety disorders, which are a major public health concern.
合成法
The synthesis of 1-(2-Bromobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 1-bromo-2-nitrobenzene with 2-methylphenylpiperazine in the presence of a reducing agent such as iron powder. The nitro group of 1-bromo-2-nitrobenzene is reduced to an amino group, which then undergoes a nucleophilic substitution reaction with the piperazine ring to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
特性
分子式 |
C18H19BrN2O |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
(2-bromophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
InChIキー |
RFKIYTZJJPLRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)




